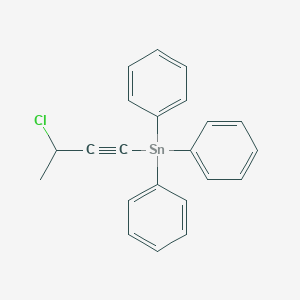
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to organic groups. The compound is known for its unique structure, which includes a chlorinated butynyl group attached to a triphenylstannane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenylstannane with a chlorinated butynyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored to control the reaction parameters and minimize impurities.
化学反応の分析
Types of Reactions
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other organometallic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannanes, while oxidation reactions may produce stannic oxides.
科学的研究の応用
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3-Chlorobut-1-yn-1-yl)(triphenyl)germane: Similar in structure but contains a germanium atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)silane: Contains a silicon atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)lead: Contains a lead atom instead of tin.
Uniqueness
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is unique due to its specific reactivity and the presence of the tin atom, which imparts distinct chemical properties
特性
CAS番号 |
92752-98-2 |
|---|---|
分子式 |
C22H19ClSn |
分子量 |
437.5 g/mol |
IUPAC名 |
3-chlorobut-1-ynyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H4Cl.Sn/c3*1-2-4-6-5-3-1;1-3-4(2)5;/h3*1-5H;4H,2H3; |
InChIキー |
MUBMZMFDALHZGX-UHFFFAOYSA-N |
正規SMILES |
CC(C#C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


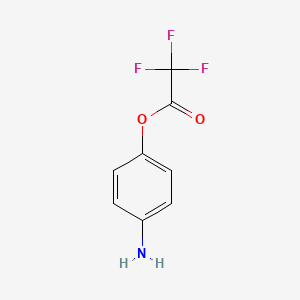
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
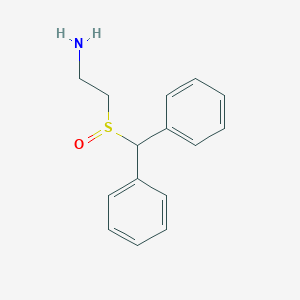
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

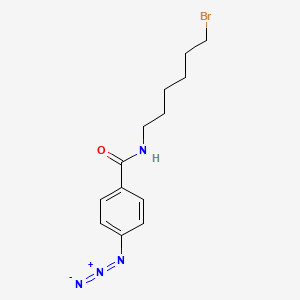
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
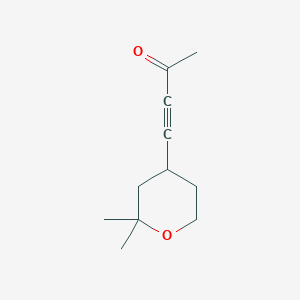
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)

![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)

